The primary documented application of 1,2,4-Trimethoxybenzene is as an intermediate in the synthesis of various pharmaceuticals []. Its specific role in these syntheses is not readily available in publicly accessible scientific literature. However, its presence in supplier catalogs and safety data sheets suggests its involvement in the production of various drugs [, ].
There is limited research exploring the potential applications of 1,2,4-Trimethoxybenzene in material science. However, some studies have investigated its use as a precursor in the synthesis of specific materials like metal-organic frameworks (MOFs) []. MOFs are porous materials with potential applications in gas storage, separation, and catalysis. This research suggests the possibility of using 1,2,4-Trimethoxybenzene as a building block for novel materials with desired properties.
1,2,4-Trimethoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 168.19 g/mol. It is characterized by three methoxy groups (-OCH₃) attached to a benzene ring at the 1, 2, and 4 positions. This compound is also known for its aromatic properties and is often utilized in various chemical applications due to its unique structure and reactivity .
Currently, there's no documented research on a specific mechanism of action for TMB in biological systems.
TMB is likely to exhibit some of the hazards common to aromatic ethers. Here are some general safety considerations:
While this analysis provides an overview of TMB's properties relevant to scientific research, there are areas where further investigation is needed. Specific studies on:
Several methods have been developed for synthesizing 1,2,4-trimethoxybenzene:
1,2,4-Trimethoxybenzene finds applications in various fields:
Several compounds share structural similarities with 1,2,4-trimethoxybenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dimethoxybenzene | C₈H₁₀O₂ | Two methoxy groups; less steric hindrance |
1,3-Dimethoxybenzene | C₈H₁₀O₂ | Different methoxy positioning; distinct reactivity |
1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | Methoxy groups at different positions; unique electronic properties |
1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | Similar but differs in substitution pattern; varied biological activity |
The uniqueness of 1,2,4-trimethoxybenzene lies in its specific arrangement of methoxy groups that affects its reactivity and biological interactions compared to these similar compounds.
Irritant